

# Introduction: The Structural Imperative of a Versatile Heterocycle

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## Compound of Interest

**Compound Name:** 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

**Cat. No.:** B1520586

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In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold holds a position of significant importance. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and antitumor effects.<sup>[1][2]</sup> The compound **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** is a key synthetic intermediate, a versatile building block whose aldehyde functionality allows for a multitude of subsequent chemical transformations, while the fluorophenyl group can enhance metabolic stability and binding affinity in biological systems.<sup>[3]</sup>

This guide provides a comprehensive analysis of the core spectroscopic data—<sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS)—used to confirm the identity, purity, and structural integrity of this compound. As researchers and drug development professionals, a rigorous understanding of these analytical techniques is not merely procedural; it is fundamental to ensuring the validity of downstream applications. We will delve into not just the data itself, but the rationale behind the experimental setups and the interpretation of the resulting spectra, grounding our discussion in the principles of chemical physics.

## Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's architecture. **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** consists of a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.<sup>[3]</sup> This ring is substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carbaldehyde (aldehyde) group.

Caption: Molecular structure of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde**.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons.

### Expected <sup>1</sup>H NMR Data

The spectrum is characterized by distinct signals for the aldehyde, thiazole, and fluorophenyl protons.

| Proton Assignment   | Expected Chemical Shift ( $\delta$ , ppm) | Multiplicity                              | Coupling Constant (J, Hz)                     | Integration |
|---------------------|-------------------------------------------|-------------------------------------------|-----------------------------------------------|-------------|
| Aldehyde (-CHO)     | ~9.8 - 10.1                               | Singlet (s)                               | N/A                                           | 1H          |
| Thiazole (H-4)      | ~8.4 - 8.7                                | Singlet (s)                               | N/A                                           | 1H          |
| Phenyl (H-2', H-6') | ~7.9 - 8.1                                | Doublet of doublets (dd) or Multiplet (m) | $J_{H-H} \approx 9.0$ , $J_{H-F} \approx 5.5$ | 2H          |
| Phenyl (H-3', H-5') | ~7.2 - 7.4                                | Triplet (t) or Doublet of doublets (dd)   | $J_{H-H} \approx 9.0$ , $J_{H-F} \approx 9.0$ | 2H          |

Note: A singlet for the aldehyde proton is reported at approximately 9.77 ppm.[3]

### Expert Interpretation & Causality

- Aldehyde Proton ( $\delta$  ~9.8-10.1 ppm): This proton is significantly deshielded and appears far downfield. This is due to two primary effects: the electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond, which strongly deshields the

proton in its vicinity. Its expected singlet multiplicity arises from the absence of neighboring protons within a three-bond distance.

- Thiazole Proton ( $\delta$  ~8.4-8.7 ppm): The proton at the C-4 position of the thiazole ring is also in an electron-deficient environment, influenced by the electronegative nitrogen and sulfur atoms and the attached aldehyde group, causing its downfield shift.[4] Like the aldehyde proton, it lacks adjacent proton neighbors, resulting in a sharp singlet.
- Fluorophenyl Protons ( $\delta$  ~7.2-8.1 ppm): The 4-fluorophenyl group presents a classic AA'BB' spin system, further complicated by coupling to the  $^{19}\text{F}$  nucleus.
  - The protons ortho to the fluorine (H-3', H-5') appear as a triplet or doublet of doublets around 7.2-7.4 ppm. Their chemical shift is influenced by the electron-donating resonance effect of fluorine. They exhibit both ortho H-H coupling and a larger ortho H-F coupling.
  - The protons ortho to the thiazole ring (H-2', H-6') are shifted further downfield (7.9-8.1 ppm) due to the electron-withdrawing effect of the thiazole ring. They experience ortho H-H coupling and a smaller meta H-F coupling.

## Standard Experimental Protocol



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Caption: Standard workflow for  $^1\text{H}$  NMR data acquisition and processing.

Causality in Protocol:

- Solvent Choice:  $\text{CDCl}_3$  (deuterated chloroform) is a common choice for its ability to dissolve a wide range of organic compounds and its minimal spectral interference.  $\text{DMSO-d}_6$  (deuterated dimethyl sulfoxide) is an alternative for less soluble compounds.[5]

- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal at a defined 0.00 ppm, providing a reliable reference point.
- Relaxation Delay: A delay of 2 seconds is included to allow the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration for quantification.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR provides a map of the carbon skeleton. While less sensitive than  $^1\text{H}$  NMR, it is invaluable for confirming the number and type of carbon atoms in a molecule.

### Expected $^{13}\text{C}$ NMR Data

| Carbon Assignment | Expected Chemical Shift ( $\delta$ , ppm) | Key Feature                             |
|-------------------|-------------------------------------------|-----------------------------------------|
| Aldehyde (CHO)    | ~185 - 190                                |                                         |
| Thiazole C-2      | ~168 - 172                                |                                         |
| Thiazole C-4      | ~148 - 152                                |                                         |
| Thiazole C-5      | ~135 - 140                                |                                         |
| Phenyl C-4' (C-F) | ~162 - 165                                | Doublet, $^1\text{JC-F} \approx 250$ Hz |
| Phenyl C-1'       | ~129 - 132                                |                                         |
| Phenyl C-2', C-6' | ~128 - 131                                | Doublet, $^2\text{JC-F} \approx 8-9$ Hz |
| Phenyl C-3', C-5' | ~115 - 117                                | Doublet, $^3\text{JC-F} \approx 22$ Hz  |

Note: General ranges for substituted thiazole carbons are reported in the literature.[\[4\]](#)[\[5\]](#)

### Expert Interpretation & Causality

- Carbonyl Carbon ( $\delta \sim 185-190$  ppm): The aldehyde carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen.

- Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the heteroatoms. C-2, positioned between nitrogen and sulfur, is typically the most downfield of the ring carbons.[1]
- Fluorophenyl Carbons & C-F Coupling: The most diagnostic feature of the phenyl ring is the large one-bond coupling constant ( $^1\text{JC-F}$ ) of approximately 250 Hz for the carbon directly attached to the fluorine atom.[5] This splits the C-4' signal into a distinct doublet. Smaller two-bond ( $^2\text{JC-F}$ ) and three-bond ( $^3\text{JC-F}$ ) couplings are also observed for the ortho and meta carbons, respectively, providing unambiguous evidence for the fluorine's position.

## Standard Experimental Protocol

The protocol is similar to  $^1\text{H}$  NMR, with key differences in acquisition parameters to account for the lower sensitivity and longer relaxation times of the  $^{13}\text{C}$  nucleus.

- Technique: Proton-decoupled  $^{13}\text{C}$  NMR is standard. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (unless coupled to other nuclei like  $^{19}\text{F}$ ).
- Spectral Width: A wider spectral width of ~220 ppm is required.
- Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A longer relaxation delay (5-10 s) is often used, particularly for quaternary carbons which relax more slowly.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups.

## Expected FT-IR Data

| Vibrational Mode                        | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity                      |
|-----------------------------------------|-----------------------------------------|--------------------------------|
| C-H Stretch<br>(Aromatic/Thiazole)      | 3100 - 3000                             | Medium-Weak                    |
| C=O Stretch (Aldehyde)                  | 1710 - 1685                             | Strong                         |
| C=N Stretch (Thiazole Ring)             | 1610 - 1580                             | Medium                         |
| C=C Stretch<br>(Aromatic/Thiazole Ring) | 1600 - 1450                             | Medium-Strong (multiple bands) |
| C-F Stretch                             | 1250 - 1100                             | Strong                         |

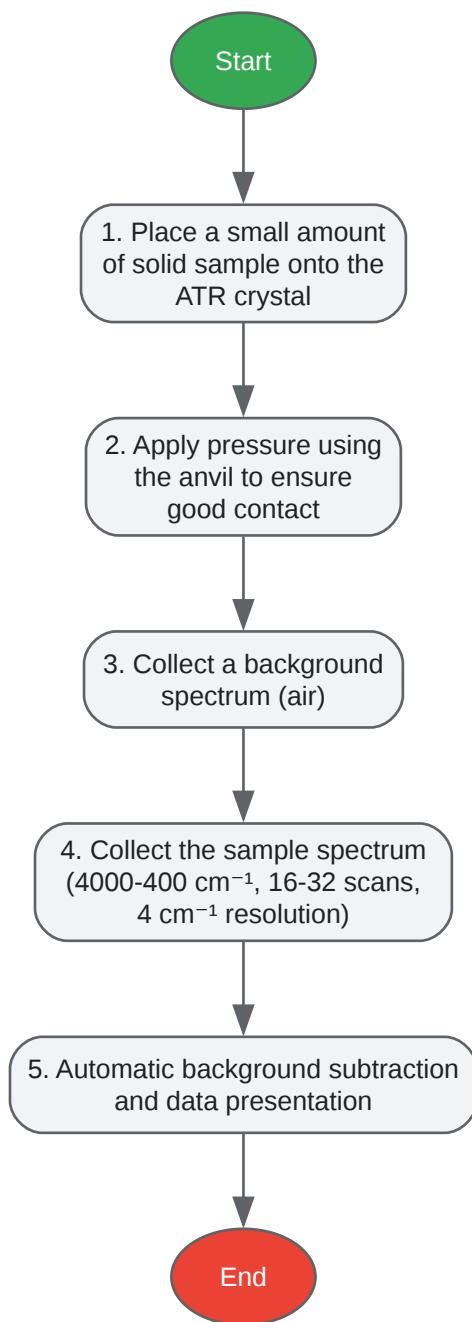
Note: Similar thiazole derivatives show characteristic C=N stretches in this region.[6][7][8]

## Expert Interpretation & Causality

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

- The C=O Stretch: The most prominent and diagnostic peak will be the strong absorption between 1710-1685 cm<sup>-1</sup>. This intense band is characteristic of the carbonyl group in an aromatic aldehyde. Its exact position is influenced by conjugation with the thiazole ring.
- Ring Vibrations: The region from 1610-1450 cm<sup>-1</sup> will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.
- The C-F Stretch: A strong, characteristic band for the carbon-fluorine bond will appear in the fingerprint region, typically around 1250-1100 cm<sup>-1</sup>. This confirms the presence of the fluorophenyl moiety.

## Standard Experimental Protocol



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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Causality in Protocol:

- ATR (Attenuated Total Reflectance): This is the preferred method for solid samples as it requires minimal sample preparation. The IR beam interacts with the surface of the sample, making it a fast and efficient technique.

- Background Scan: A background spectrum of the empty crystal is collected first and automatically subtracted from the sample spectrum. This removes interfering signals from atmospheric CO<sub>2</sub> and water vapor, ensuring that the final spectrum represents only the sample.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

## Expected Mass Spectrometry Data (Electron Ionization)

- Molecular Ion (M<sup>+</sup>•): m/z = 221.02
  - Exact Mass: C<sub>10</sub>H<sub>6</sub>FNOS requires 221.0157. High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million.
- Key Fragmentation Pathways:
  - Loss of CHO: [M - 29]<sup>+</sup>• at m/z 192. This corresponds to the loss of the aldehyde group as a radical, a common fragmentation for aromatic aldehydes.
  - Loss of CO: [M - 28]<sup>+</sup>• at m/z 193. Alpha-cleavage followed by loss of a neutral carbon monoxide molecule.
  - Formation of Fluorophenyl Cation: [C<sub>6</sub>H<sub>4</sub>F]<sup>+</sup> at m/z 95. Cleavage of the bond between the phenyl and thiazole rings.
  - Formation of Thiazole-carbaldehyde Cation: [C<sub>4</sub>H<sub>2</sub>NOS]<sup>+</sup> at m/z 128. The complementary fragment to the fluorophenyl cation.

## Expert Interpretation & Causality

The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting ions and neutral species.

- The molecular ion peak should be clearly visible, as the fused aromatic-heterocyclic system provides stability.

- The loss of the aldehyde group (as either  $\cdot\text{CHO}$  or CO) is a highly favorable and diagnostically significant fragmentation pathway, as it leads to a stable aromatic cation.
- Cleavage at the C-C bond connecting the two rings is also expected, yielding two major fragments that can help identify the constituent parts of the molecule.

## Standard Experimental Protocol (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique often used for confirmation of molecular weight.

- Sample Preparation: A dilute solution of the compound (~1-10  $\mu\text{g/mL}$ ) is prepared in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
- Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (in this case,  $[\text{M}+\text{H}]^+$ ) are released into the gas phase.
- Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ). For this compound, the primary ion observed in positive mode ESI would be the protonated molecule,  $[\text{M}+\text{H}]^+$ , at  $m/z$  222.

## Conclusion

The comprehensive spectroscopic characterization of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** is achieved through the synergistic application of NMR, IR, and MS.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the precise arrangement of the carbon and hydrogen skeleton and the position of the fluorine substituent. FT-IR provides rapid verification of the key aldehyde and fluorophenyl functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the unequivocal identification and quality

assessment of this critical synthetic building block for researchers in drug discovery and materials science.

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